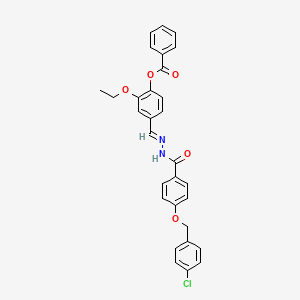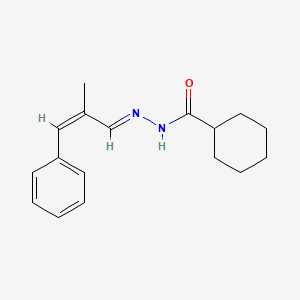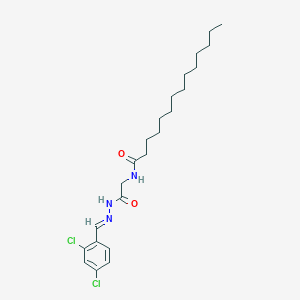
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate is a complex organic compound with the molecular formula C28H21ClN2O4 This compound is known for its unique chemical structure, which includes a chlorobenzyl group, a benzoate ester, and a carbohydrazonoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorobenzyl Ether: The reaction begins with the formation of the chlorobenzyl ether by reacting 4-chlorobenzyl chloride with a suitable phenol derivative in the presence of a base such as potassium carbonate.
Benzoylation: The resulting chlorobenzyl ether is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine to form the benzoylated intermediate.
Carbohydrazonoyl Formation: The benzoylated intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazonoyl group.
Esterification: Finally, the compound is esterified with 2-ethoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(4-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- 4-(2-(4-((4-Butylphenoxy)acetyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
4-(2-(4-((4-Chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its chlorobenzyl group, in particular, provides distinct properties that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
769152-07-0 |
|---|---|
Formule moléculaire |
C30H25ClN2O5 |
Poids moléculaire |
529.0 g/mol |
Nom IUPAC |
[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C30H25ClN2O5/c1-2-36-28-18-22(10-17-27(28)38-30(35)24-6-4-3-5-7-24)19-32-33-29(34)23-11-15-26(16-12-23)37-20-21-8-13-25(31)14-9-21/h3-19H,2,20H2,1H3,(H,33,34)/b32-19+ |
Clé InChI |
AOAKQGPHEZAOKX-BIZUNTBRSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011526.png)
![Methyl 4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12011528.png)
![2-ethoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011531.png)
![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)
![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)


![4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011575.png)


